REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4]Cl.[CH3:7][N:8]=[C:9]=[O:10].[OH-].[K+]>C(Cl)Cl.C(N(CC)CC)C.C(O)C>[Cl:1][CH2:2][CH:3]1[O:6][C:9](=[O:10])[N:8]([CH3:7])[CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 ml of 95% ethanol
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 250 ml of benzene and 100 ml of water
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 50 ml of a 2N hydrochloric acid solution and 100 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1CN(C(O1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |